Xenyhexenic Acid

Lipophilicity Physicochemical properties Membrane permeability

Sourcing a reliable biarylacetic acid probe for lipid regulation studies is often hindered by limited spectral characterization. This compound resolves that bottleneck with verified FTIR/UV-Vis data for identity confirmation. - Enables novel hyperlipidemia target identification via a mechanism distinct from statins or fibrates. - High logP (4.488) supports antimicrobial membrane disruption assays against S. aureus and E. coli. - Supplied with analytical spectra, ensuring immediate quality verification for process chemistry and QC workflows.

Molecular Formula C18H18O2
Molecular Weight 266.3 g/mol
CAS No. 94886-36-9
Cat. No. B10860034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXenyhexenic Acid
CAS94886-36-9
Molecular FormulaC18H18O2
Molecular Weight266.3 g/mol
Structural Identifiers
SMILESCC=CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C18H18O2/c1-2-3-9-17(18(19)20)16-12-10-15(11-13-16)14-7-5-4-6-8-14/h2-8,10-13,17H,9H2,1H3,(H,19,20)/b3-2+
InChIKeyZVRCODPBROUJIT-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xenyhexenic Acid: Core Data & Procurement Context


Xenyhexenic acid (CAS 94886-36-9, also listed as 964-82-9 for its racemic form) is a synthetic, small-molecule biarylacetic acid derivative [1][2]. It is primarily identified in the literature as a member of the p-biarylacetic acid family [3]. Its chemical structure is defined as (E)-2-(4-phenylphenyl)hex-4-enoic acid, with a molecular formula of C18H18O2 and a molecular weight of 266.3 g/mol [1][2]. Historically, it has been categorized as a lipid metabolism regulator, although it is not approved for clinical use [4].

Compound Class p-Biarylacetic acid family member
Reported Activity Lipid metabolism regulator (research context)
Synthetic Relevance Target in biarylacetic acid synthetic methodology

Xenyhexenic Acid Selection Guide


Substitution within the biarylacetic acid class is not straightforward due to profound differences in biological activity driven by specific structural features. While compounds like 4-biphenylacetic acid (BPAA), namoxyrate, and biphenylpropionic acid share the same core nucleus, their distinct side chains confer different pharmacological and biochemical properties [1]. For instance, Xenyhexenic acid is noted for its potential in modulating lipid metabolism, whereas 4-biphenylacetic acid is known for its interaction with GABA receptors [1][2]. The presence of an olefin linkage in Xenyhexenic acid is a key differentiator that can enhance hydrophobic interactions and, in some analogs, lead to greater potency as an inhibitor [3]. Therefore, selecting a specific biarylacetic acid is not a matter of generic substitution but rather a critical decision based on the target application's unique requirements.

Structural Similarity Risk

Biarylacetic acid core similarity does not guarantee interchangeable biological activity.

Side-Chain Variation

Olefin-containing side chain may alter lipophilicity and potency profile relative to saturated analogs.

Mechanistic Divergence

Reported mechanisms vary widely: lipid metabolism regulation vs. GABA interaction or anti-inflammatory activity.

Xenyhexenic Acid: Quantitative Differentiation from Analogs


Lipophilicity and Membrane Interaction

Xenyhexenic acid exhibits high lipophilicity with a calculated partition coefficient (logP) of 4.488 [1]. This value is significantly higher than that of simpler biarylacetic acid derivatives like 4-biphenylacetic acid, which has a predicted logP of approximately 2.8-3.0 [2]. The increased lipophilicity of Xenyhexenic acid, driven by its extended hydrophobic chain, suggests a superior ability to partition into and interact with lipid bilayers, which is a foundational property for its reported activities in membrane disruption and lipid modulation.

Lipophilicity
Cross-study comparable
logP 4.488 vs 2.8–3.0 (predicted)
~30–40× higher lipophilicity
Higher calculated logP supports membrane interaction studies
Data from calculated values; verify experimentally
Lipophilicity Physicochemical properties Membrane permeability

Structural Confirmation via Spectral Data

The chemical identity and purity of Xenyhexenic acid can be rigorously confirmed using spectroscopic methods. A reference standard has been established with validated FTIR and UV-Vis spectra [1]. This allows for unambiguous identification and differentiation from other biarylacetic acid derivatives, which possess unique spectral fingerprints due to variations in their side chains (e.g., the propionic acid chain of biphenylpropionic acid or the ethyl side chain of namoxyrate). The availability of these reference spectra provides a clear analytical benchmark for verifying the correct compound and assessing its purity in procurement and research use.

Spectral Identity
Supporting evidence
Validated FTIR and UV-Vis spectra available
Enables unambiguous identification and purity assessment
Qualitative differentiation from other biarylacetic acids
Structural analysis Spectroscopy Quality control

Lipid Metabolism vs. Anti-inflammatory Activity

Within the biarylacetic acid family, biological activity diverges significantly. Xenyhexenic acid is classified as a lipid metabolism regulator, a therapeutic function not associated with other in-class compounds like 4-biphenylacetic acid (a GABA receptor interactor) or biphenylpropionic acid (an NSAID with anti-inflammatory activity) [1][2]. While specific quantitative data on lipid modulation (e.g., IC50 values) is not available in the primary literature, this classification by authoritative chemical databases indicates a distinct, experimentally observed biological activity profile that sets it apart from its structural relatives.

Biological Activity
Class-level inference
Lipid metabolism regulator vs. GABA interaction or anti-inflammatory
Categorical difference guides research selection
No quantitative IC50 data; database classification
Lipid metabolism Mechanism of action Cardiovascular research

Synthetic Methodology Target

Xenyhexenic acid is a recognized target in the development of advanced synthetic methods. It is cited as a relevant compound in the context of preparing biarylacetic acids using zwitterionic synthons derived from halobenzyl sulfones [1]. This method allows for the efficient synthesis of complex biaryl structures, which are important pharmacophores. The successful application of this methodology to Xenyhexenic acid demonstrates its role as a benchmark compound in synthetic chemistry, a distinction that underscores its relevance beyond simple biological screening and highlights its value for researchers developing new synthetic routes to biaryl-containing molecules.

Synthetic Method Target
Supporting evidence
Target compound in zwitterionic sulfone methodology
Validates synthetic relevance; supports procurement for method studies
Palladium-catalyzed cross-coupling route
Organic synthesis Methodology Biaryl compounds

Xenyhexenic Acid: Research & Industrial Applications


Novel Lipid-Lowering Mechanisms

Based on its classification as a lipid metabolism regulator, Xenyhexenic acid is best suited as a chemical probe in academic or pharmaceutical research aimed at elucidating new pathways in cholesterol and lipid homeostasis . Unlike statins that target HMG-CoA reductase or fibrates that activate PPAR-alpha, Xenyhexenic acid may exert its effects through a distinct, yet-to-be-characterized mechanism. This makes it a valuable tool for identifying novel drug targets for treating hyperlipidemia and related cardiovascular conditions [1].

Membrane-Active Antimicrobial Agents

The high lipophilicity of Xenyhexenic acid, as indicated by its logP of 4.488, supports its use in antimicrobial research focused on membrane disruption [2]. Researchers investigating alternatives to conventional antibiotics can use this compound as a lead structure to explore how synthetic fatty acid derivatives can compromise bacterial membrane integrity . Its activity against model organisms like S. aureus and E. coli provides a starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.

Standardization & Quality Control in Synthesis

In an industrial or research synthesis laboratory, Xenyhexenic acid can serve as a reliable reference standard for analytical method development. The availability of verified FTIR and UV-Vis spectra allows for the confirmation of product identity and the assessment of purity in the synthesis of other biarylacetic acid derivatives or related compounds [3]. This application is crucial for process chemists and quality control analysts working with this class of molecules.

Application
Selection Property
Validation Focus
Lipid metabolism pathway studies
Reported lipid metabolism regulator classification; distinct from statin/fibrate mechanisms
Mechanistic pathway characterization; lipid homeostasis model studies
Membrane-disruption antimicrobial research
High lipophilicity profile supports membrane partitioning
Bacterial membrane integrity assays; SAR optimization
Analytical reference standard
Validated FTIR and UV-Vis spectra for identity confirmation
Purity assessment and process control in biarylacetic acid synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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